
Avanafil
概要
説明
Avanafil is a selective phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. It was approved by the United States Food and Drug Administration on April 27, 2012, and by the European Medicines Agency on June 21, 2013 . This compound is known for its rapid onset of action, allowing for sexual activity within approximately 15 minutes of administration .
準備方法
The synthesis of Avanafil involves several key steps starting from cytosine. The preparation method includes the reaction of cytosine with 3-chloro-4-methoxybenzyl halogen, N-(2-methylpyrimidine) methanamide, and S-hydroxymethyl pyrrolidine . This method is noted for being simple, economical, and environmentally friendly, making it suitable for industrial production .
Another method involves the use of inexpensive metal catalysts such as Raney nickel for the preparation of this compound intermediates . This method reduces production costs and avoids the use of expensive heavy metal catalysts like palladium-carbon .
化学反応の分析
Avanafil undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and purification processes.
Substitution Reactions: Common reagents include halogens and amines, which are used to introduce functional groups into the molecule.
Amidation: This reaction is crucial in forming the final product, this compound, from its intermediates.
The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredient, this compound .
科学的研究の応用
Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor approved by the FDA for treating erectile dysfunction (ED) . Clinical trials have studied this compound in over 1300 patients, including those with diabetes mellitus or who have undergone radical prostatectomy, and found it more effective than a placebo . It is available in 50 mg, 100 mg, and 200 mg tablets .
Clinical Applications and Efficacy
This compound is used to manage erectile dysfunction . Studies have shown this compound to be more effective than a placebo in men with ED . A meta-analysis of multiple studies showed that this compound significantly improved the International Index of Erectile Function-Erection Hardness Score (IIEF-EF) compared to placebo .
This compound may differentiate itself from other PDE5 inhibitors due to its quicker onset of action and higher specificity for PDE5 compared to other phosphodiesterase subtypes . this compound's faster onset and shorter duration of action has made it preferred by some .
Safety and Tolerability
This compound's efficacy and safety profile is still under examination . Clinical trials have evaluated its safety and efficacy in men with ED .
Analytical Applications
作用機序
アバナフィルは、陰茎海綿体に存在する環状グアノシン一リン酸の分解に関与する酵素であるホスホジエステラーゼ5型を阻害することで作用します 。 この阻害により、環状グアノシン一リン酸のレベルが上昇し、性刺激時に陰茎への血流が増加して血管拡張が起こります 。 迅速な作用発現は、アバナフィルの迅速な吸収と、他のホスホジエステラーゼ酵素よりもホスホジエステラーゼ5型に対する高い選択性に起因します .
6. 類似化合物の比較
アバナフィルは、シルデナフィル、タダラフィル、バルデナフィルなどの他のホスホジエステラーゼ5型阻害剤と比較されています 。 これらの化合物はすべて勃起不全の治療に使用されますが、アバナフィルは、その迅速な作用発現と副作用の発生率が低い点が特徴です .
シルデナフィル: 勃起不全と肺動脈性高血圧の治療に使用されていることで知られています.
タダラフィル: 最長36時間持続する長い作用時間が特徴です.
バルデナフィル: シルデナフィルと類似していますが、副作用のパターンが少し異なります.
アバナフィルの独自の特徴により、勃起不全の迅速かつ効果的な治療を求める患者にとって、好ましい選択肢となっています。
類似化合物との比較
Avanafil is compared with other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, and vardenafil . While all these compounds are used to treat erectile dysfunction, this compound stands out due to its faster onset of action and lower incidence of side effects .
Sildenafil: Known for its use in treating both erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Notable for its longer duration of action, lasting up to 36 hours.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
This compound’s unique properties make it a preferred choice for patients seeking a rapid and effective treatment for erectile dysfunction.
生物活性
Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor, primarily used for treating erectile dysfunction (ED). It is known for its rapid onset of action and favorable side effect profile compared to other PDE5 inhibitors like sildenafil. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety based on diverse research findings.
This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and enhanced blood flow during sexual arousal. This mechanism is crucial for achieving and maintaining an erection.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption and peak plasma concentration within approximately 30 to 52 minutes post-administration. The elimination half-life ranges from 5.36 to 10.66 hours, allowing for flexible dosing schedules. Table 1 summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Time to Peak Concentration | 0.33 - 0.52 hours |
Elimination Half-Life | 5.36 - 10.66 hours |
Bioavailability | Approximately 100% |
Clinical Efficacy
Numerous clinical trials have established the efficacy of this compound in treating ED. A notable phase III clinical trial involved 220 patients randomized to receive either this compound (100 mg or 200 mg) or sildenafil (50 mg). The results indicated that this compound not only improved erectile function scores but also demonstrated a faster onset of action.
Key Findings from Clinical Trials:
- Efficacy Scores : The International Index of Erectile Function (IIEF) scores showed significant improvement at weeks 8 and 12 for this compound compared to sildenafil.
- Onset of Action : Patients reported effective erections as early as 15 minutes after taking this compound, significantly faster than with sildenafil .
- Dose Escalation : After four weeks, 40% of patients on this compound required dose escalation compared to 45.6% on sildenafil, indicating a comparable efficacy profile with potential advantages in onset .
Safety Profile
This compound is generally well-tolerated among users. Common adverse effects include headaches, flushing, nasal congestion, and back pain. Importantly, this compound has shown a lower incidence of visual disturbances compared to other PDE5 inhibitors due to its selective inhibition profile .
Summary of Adverse Effects:
Adverse Effect | Incidence (%) |
---|---|
Headache | ~15 |
Flushing | ~10 |
Nasal Congestion | ~6 |
Back Pain | ~5 |
Case Studies
Several case studies have documented the real-world effectiveness of this compound in diverse patient populations:
- Case Study A : A 55-year-old male with diabetes reported significant improvement in erectile function after switching from sildenafil to this compound, noting enhanced satisfaction and quicker onset.
- Case Study B : A cohort study involving patients with cardiovascular conditions showed that this compound was well tolerated without exacerbating existing health issues.
特性
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAJZXNPAWBCOA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186727 | |
Record name | Avanafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Avanafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Avanafil inhibits the cGMP-specific phosphodiesterase type 5 (PDE5) which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis. Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP. Elevated levels of cGMP result in local smooth muscle relaxation and increased blood flow to the penis (i.e. an erection). As PDE5 inhibitors like avanafil require the endogenous release of nitric oxide in order to exert their pharmacologic effect, they have no effect on the user in the absence of sexual stimulation/arousal. | |
Record name | Avanafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
330784-47-9 | |
Record name | Avanafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330784-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avanafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avanafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avanafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVANAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。